molecular formula C5H10O2 B1313849 (S)-Tetrahydro-2H-pyran-3-OL CAS No. 72886-97-6

(S)-Tetrahydro-2H-pyran-3-OL

Cat. No. B1313849
CAS RN: 72886-97-6
M. Wt: 102.13 g/mol
InChI Key: BHDLTOUYJMTTTM-YFKPBYRVSA-N
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Description

-(S)-Tetrahydro-2H-pyran-3-OL (THP) is an alcohol that has been used in a variety of scientific research applications. It is a chiral alcohol, meaning that it has two mirror image forms that are not superimposable on one another. THP has been found to have biochemical and physiological effects on the body, as well as advantages and limitations for use in laboratory experiments.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

(S)-Tetrahydro-2H-pyran-3-OL is instrumental in the synthesis of heterocyclic compounds, which are foundational to many pharmaceuticals and drug-candidate molecules. For example, research has explored its use in the synthesis of tetrahydrobenzo[b]pyrans, which are significant due to their broad range of biological activities and their importance in organic chemistry and pharmacology. Organocatalytic approaches have been investigated for the synthesis of these compounds, highlighting the use of green solvents and the development of less toxic reagents as part of the principles of green chemistry (Kiyani, 2018).

Therapeutic Applications

Beyond its synthetic utility, compounds derived from (S)-Tetrahydro-2H-pyran-3-OL have been studied for various therapeutic applications. Pyrazoline derivatives, for instance, exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. Research in this area continues to evolve, with new synthetic methods and biological activities being explored to develop potential drug candidates (Shaaban, Mayhoub, & Farag, 2012).

Material Science Applications

In material sciences, derivatives of (S)-Tetrahydro-2H-pyran-3-OL have been used to enhance the thermoelectric performance of polymers, such as poly(3,4-ethylenedioxythiophene) (PEDOT:PSS), demonstrating the compound's versatility beyond pharmaceutical applications. Effective treatment methods on PEDOT:PSS to enhance its thermoelectric performance have been reviewed, indicating the potential for real application in energy conversion processes (Zhu et al., 2017).

properties

IUPAC Name

(3S)-oxan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c6-5-2-1-3-7-4-5/h5-6H,1-4H2/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDLTOUYJMTTTM-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](COC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20482682
Record name (S)-TETRAHYDRO-2H-PYRAN-3-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Tetrahydro-2H-pyran-3-OL

CAS RN

72886-97-6
Record name (S)-TETRAHYDRO-2H-PYRAN-3-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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